molecular formula C17H16Cl2N2O B13400766 2-(2,6-Dichlorophenyl)-1-(1-phenylethyl)imidazolidin-4-one

2-(2,6-Dichlorophenyl)-1-(1-phenylethyl)imidazolidin-4-one

Cat. No.: B13400766
M. Wt: 335.2 g/mol
InChI Key: SJWBYRMAJLBSCX-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-1-(1-phenylethyl)imidazolidin-4-one is a synthetic organic compound that belongs to the class of imidazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)-1-(1-phenylethyl)imidazolidin-4-one typically involves the reaction of 2,6-dichlorobenzaldehyde with 1-phenylethylamine to form an intermediate Schiff base. This intermediate is then cyclized with a suitable reagent, such as ethylene diamine, under controlled conditions to yield the final imidazolidinone product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)-1-(1-phenylethyl)imidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2,6-Dichlorophenyl)-1-(1-phenylethyl)imidazolidin-4-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)-1-(1-phenylethyl)imidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dichlorophenyl)-1-(1-phenylethyl)imidazolidin-2-one
  • 2-(2,6-Dichlorophenyl)-1-(1-phenylethyl)imidazolidin-5-one

Uniqueness

2-(2,6-Dichlorophenyl)-1-(1-phenylethyl)imidazolidin-4-one is unique due to its specific substitution pattern and the presence of both dichlorophenyl and phenylethyl groups. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(2,6-dichlorophenyl)-1-(1-phenylethyl)imidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O/c1-11(12-6-3-2-4-7-12)21-10-15(22)20-17(21)16-13(18)8-5-9-14(16)19/h2-9,11,17H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWBYRMAJLBSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(=O)NC2C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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